molecular formula C10H9Cl2NO2 B3163532 5-(1-Hydroxy-2-chloroethyl)-6-chloro-1H-indole-2(3H)-one CAS No. 884305-06-0

5-(1-Hydroxy-2-chloroethyl)-6-chloro-1H-indole-2(3H)-one

Cat. No.: B3163532
CAS No.: 884305-06-0
M. Wt: 246.09 g/mol
InChI Key: FUMREGYTKNNZGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-Hydroxy-2-chloroethyl)-6-chloro-1H-indole-2(3H)-one is a synthetic organic compound that belongs to the indole family Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals

Scientific Research Applications

5-(1-Hydroxy-2-chloroethyl)-6-chloro-1H-indole-2(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Target of Action

The primary targets of 6-Chloro-5-(2-chloro-1-hydroxyethyl)indolin-2-one are the dopamine D2 receptors and serotonin 5-HT2A receptors . These receptors play a crucial role in regulating mood and behavior.

Mode of Action

The compound acts by blocking the dopamine D2 receptors and serotonin 5-HT2A receptors . This blockade leads to changes in the neurotransmitter levels in the brain, which can help alleviate symptoms of certain mental health disorders.

Biochemical Pathways

The blockade of dopamine D2 and serotonin 5-HT2A receptors affects several biochemical pathways. It can cause dopamine disinhibition , stimulating the dopamine D1 receptors in the prefrontal cortex, which may improve negative and cognitive symptoms . The blockade of 5-HT2A receptors on the presynaptic membrane in the nigrostriatal pathway can cause dopamine disinhibition, which may partially counteract the blockade of dopamine D2 receptors, thus reducing extrapyramidal symptoms . The blockade of 5-HT2A receptors in the hypothalamic-infundibular pathway can also cause dopamine disinhibition, partially counteracting the blockade of dopamine D2 receptors, thus reducing hyperprolactinemia .

Result of Action

The molecular and cellular effects of 6-Chloro-5-(2-chloro-1-hydroxyethyl)indolin-2-one’s action result in improved symptoms of certain mental health disorders. By blocking dopamine D2 and serotonin 5-HT2A receptors, the compound can alleviate positive symptoms (such as hallucinations and delusions), negative symptoms (such as emotional flatness and reduced willful behavior), cognitive symptoms, and depressive symptoms associated with these disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Hydroxy-2-chloroethyl)-6-chloro-1H-indole-2(3H)-one typically involves multi-step organic reactions. One common method starts with the chlorination of an indole derivative, followed by the introduction of the hydroxyethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-(1-Hydroxy-2-chloroethyl)-6-chloro-1H-indole-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The chloroethyl group can be reduced to an ethyl group.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide (NaOH), and a suitable solvent, like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of 5-(1-Oxo-2-chloroethyl)-6-chloro-1H-indole-2(3H)-one.

    Reduction: Formation of 5-(1-Hydroxyethyl)-6-chloro-1H-indole-2(3H)-one.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1H-indole-2(3H)-one: Lacks the hydroxy and chloroethyl groups, making it less reactive.

    5-(1-Hydroxyethyl)-6-chloro-1H-indole-2(3H)-one: Similar structure but without the chloro group on the ethyl chain.

    6-Chloro-1H-indole-2(3H)-one: Lacks the hydroxy and chloroethyl groups, resulting in different chemical properties.

Uniqueness

5-(1-Hydroxy-2-chloroethyl)-6-chloro-1H-indole-2(3H)-one is unique due to the presence of both hydroxy and chloroethyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

6-chloro-5-(2-chloro-1-hydroxyethyl)-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO2/c11-4-9(14)6-1-5-2-10(15)13-8(5)3-7(6)12/h1,3,9,14H,2,4H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUMREGYTKNNZGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(C=C2NC1=O)Cl)C(CCl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A reactor is loaded with 200 g (0.82 mol) of 6-chloro-5-(2-chloro-acetyl)-1,3-dihydro-indol-2-one, in 1 L of ethanol. The reaction mixture is added with 15.5 g (0.41 mol) of sodium borohydride in portions, under strong stirring, at room temperature. The temperature is kept at 15-20° C. during the addition, after that the mixture is left under stirring for about 15 h at room temperature. The mixture is then added with 250 ml of glacial acetic acid and refluxed (approx. 85° C.) for 1 hr 30 min, then 200 ml of acetic acid are added and the mixture is refluxed a further 30 min, then cooled to 20° C. The suspension is filtered and washed with ethanol and heptane. The solid product is dried under vacuum at a temperature of 60° C., to obtain 177 g (88% molar yield).
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
15.5 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(1-Hydroxy-2-chloroethyl)-6-chloro-1H-indole-2(3H)-one
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5-(1-Hydroxy-2-chloroethyl)-6-chloro-1H-indole-2(3H)-one
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5-(1-Hydroxy-2-chloroethyl)-6-chloro-1H-indole-2(3H)-one
Reactant of Route 6
5-(1-Hydroxy-2-chloroethyl)-6-chloro-1H-indole-2(3H)-one

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